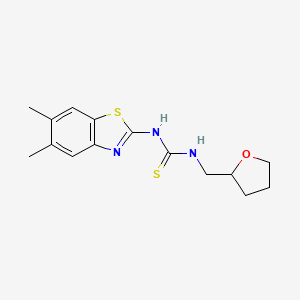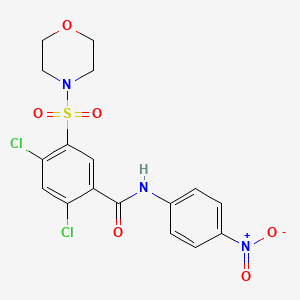![molecular formula C21H19F2N5O6S B10944548 3-[(Acetyloxy)methyl]-7-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10944548.png)
3-[(Acetyloxy)methyl]-7-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Acetyloxy)methyl]-7-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetyloxy)methyl]-7-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core, the introduction of the pyrazolopyrimidine moiety, and the addition of various functional groups. Common reagents and conditions used in these steps may include:
Cyclization reactions: to form the bicyclic core.
Coupling reactions: to attach the pyrazolopyrimidine moiety.
Functional group transformations: to introduce the acetyloxy and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Acetyloxy)methyl]-7-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions will depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
In industry, this compound may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(Acetyloxy)methyl]-7-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other bicyclic molecules with pyrazolopyrimidine moieties or those with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique reactivity, biological activity, or other properties.
Properties
Molecular Formula |
C21H19F2N5O6S |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H19F2N5O6S/c1-8(29)34-6-10-7-35-20-14(19(31)27(20)15(10)21(32)33)26-18(30)11-5-24-28-13(16(22)23)4-12(9-2-3-9)25-17(11)28/h4-5,9,14,16,20H,2-3,6-7H2,1H3,(H,26,30)(H,32,33) |
InChI Key |
YCEPAMYYBXSCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5CC5)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(morpholin-4-yl)propyl]-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10944468.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-(2-methylpropyl)hydrazinecarbothioamide](/img/structure/B10944472.png)
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10944481.png)
![9-ethyl-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944490.png)
![1-benzyl-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10944494.png)
![2-[4-(Difluoromethoxy)phenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944504.png)
![3-chloro-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944506.png)
![N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide](/img/structure/B10944511.png)

![4-chloro-1-methyl-N'-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B10944521.png)

![Ethyl 9-methyl-2-(4-pyridyl)thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10944539.png)
![1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10944543.png)
![7-[Chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10944544.png)
